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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacetyl-bis(4-methylthiosemicarbazonato)copper(ll), or Cu(Il)ATSM, is a small, lipophilic, orally
bioavailable, and blood-brain barrier-permeant copper complex that has emerged as a
promising therapeutic candidate for several neurodegenerative diseases.[1][2] Originally
developed as a hypoxia imaging agent, its neuroprotective properties have been extensively
documented in preclinical models of Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease
(PD), and stroke.[3][4] The compound is currently under clinical investigation, having completed
Phase 1 trials for ALS and PD and progressed to later-stage testing.[4]

The neuroprotective mechanisms of Cu(ll)ATSM are multifaceted. Key proposed actions
include the correction of copper dyshomeostasis, particularly by improving the metallation and
stability of mutant Superoxide Dismutase 1 (SOD1) in relevant ALS models; potent antioxidant
activity, including the reduction of oxidative and nitrosative stress; inhibition of ferroptosis, an
iron-dependent form of cell death; and modulation of neuroinflammation.[4][5][6] This guide
provides a comprehensive technical overview of the core evidence supporting the
neuroprotective effects of Cu(ll)ATSM, presenting quantitative data, detailed experimental
protocols, and visualizations of its mechanisms and experimental workflows.
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Mechanisms of Neuroprotective Action

The therapeutic potential of Cu(Il)ATSM stems from its ability to intervene in multiple
pathological pathways common to neurodegenerative diseases.

Copper Delivery and Protein Stabilization

In the context of ALS caused by mutations in SOD1, a primary mechanism involves the delivery
of bioavailable copper to the central nervous system. Mutant SOD1 often exists in a copper-
deficient state, which promotes misfolding and aggregation, leading to cellular toxicity.[5][7]
Cu(INATSM can cross the blood-brain barrier, where it is thought to release its copper cargo
within cells experiencing reductive stress.[8] This copper is then incorporated into apo-SOD1,
converting it to a more stable, fully metallated (holo) form.[5][7][9] Paradoxically, this
stabilization can increase the total amount of mutant SOD1 protein in tissues, but it
concurrently reduces its toxicity, leading to improved motor neuron survival and function in
preclinical models.[5][7]

Antioxidant and Anti-Ferroptotic Activity

Oxidative and nitrosative stress are hallmarks of neurodegeneration. Cu(ll)ATSM has been
shown to mitigate this damage by reducing protein nitration and oxidation in the CNS of animal
models.[10] It is a potent scavenger of peroxynitrite, a highly reactive species that can damage
a wide range of biomolecules.[3][11]

Furthermore, recent evidence has identified Cu(I)ATSM as a powerful inhibitor of ferroptosis, a
form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] Affected
tissues in ALS and PD share features consistent with ferroptosis, including elevated iron, low
glutathione, and increased lipid peroxidation.[4] Cu(ll)ATSM acts as a radical-trapping
antioxidant, inhibiting the propagation of lipid radicals with a potency approaching that of
reference antiferroptotic compounds like liproxstatin-1.[4] This action is independent of
modulating iron's oxidation state, suggesting a direct quenching of lipid radicals.[4]

Anti-Inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to
neuronal damage. Cu(ll)ATSM demonstrates potent anti-inflammatory properties. In vivo, it
reduces acute cerebrovascular inflammation in response to a systemic lipopolysaccharide
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(LPS) challenge.[1][6][12] In vitro, it suppresses the production of pro-inflammatory mediators
such as nitric oxide (NO), monocyte chemoattractant protein 1 (MCP-1), tumor necrosis factor
(TNF), and interleukin 6 (IL-6) in activated primary microglia and astrocytes.[1][6][12] These
effects are associated with increased intracellular copper levels and the upregulation of the
neuroprotective protein metallothionein-1.[1][6][12]

Data Presentation: Preclinical and In Vitro Efficacy

The following tables summarize key quantitative data from preclinical and in vitro studies,
demonstrating the therapeutic potential of Cu(ll)ATSM across various models of
neurodegeneration.

Table 1: Efficacy of Cu(ll)ATSM in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
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Animal Model

SOD1G37R Mice

Dosing Regimen

30-100 mg/kgl/day,
oral

Key Outcomes Reference(s)

Dose-dependent
improvement in
locomotor function
(rotarod) and [13]
survival (up to 26%
increase at highest

dose).

SOD1G37R Mice

60 mg/kg/day, oral

Increased levels of

fully metallated holo-

SOD1; decreased [51[7]
levels of Cu-deficient

SODL1 in spinal cord.

Mitigated decline in

motor function,

SOD1G93A Mice 30 mg/kg/day, oral protected motor
neurons, extended
survival.
Significantly increased
) ) ) SOD1 enzymatic
SOD1G93A Mice 50 mg/kg (twice daily) [14]

activity in the spinal

cord.

| SOD1G93A Mice | 30 mg/kg/day, oral | Reduced protein carbonyls and 3-nitrotyrosine levels

in spinal cord tissue. [[10][15] |

Table 2: Efficacy of Cu(ll)ATSM in Animal Models of Parkinson's Disease (PD)
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Animal Model Dosing Regimen

MPTP-lesioned

. 15 mg/kg, oral
Mice

Key Outcomes Reference(s)

43% increase in

survival of

Substantia Nigra [3]
pars compacta

(SNpc) neurons.

61% increase in

survival of SNpc

MPTP-lesioned Mice 30 mg/kg, oral neurons; 122% [3][16]
increase in striatal
dopamine levels.
Significant increase in
6-OHDA-lesioned survival of SNpc
30 mg/kg, oral [3][16]

Mice

dopaminergic

neurons.

| hAS3T a-synuclein Mice | 30 mg/kg, oral | Improved motor performance and rescued SNpc

dopaminergic neurons. |[3] |

Table 3: Neuroprotective and Anti-inflammatory Effects of Cu(I)ATSM In Vitro
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Insult/Stimulan  Cu(ll)ATSM
Cell Model Key Outcomes Reference(s)
t Conc.
26% increase

in cell viability;

SIN-1
Differentiated o 51% reduction
(Peroxynitrite 40 uM . [3]
SH-SY5Y Cells in
donor) . .
nitrotyrosine
levels.
) ) RSL3 Potent rescue of
Primary Cortical ) )
(Ferroptosis EC50: 143 nM ferroptotic cell [4]
Neurons _
inducer) death.
~50%
suppression of
] ] ] NO production;
Primary Microglia  IFNy/TNFa 0.5 uM [1]

significant
reduction in TNF

secretion.

| Primary Astrocytes | LPS | 0.5 pM | Significant reduction in NO and MCP-1 secretion. |[1] |

Table 4: Summary of Early-Phase Clinical Trials
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. Trial Key Status/Outc  Reference(s
Disease . .
Identifier Objective(s) ome )
Completed.
Found to be
Assess
well-
safety,
o tolerated.
tolerability,
Showed
NCT028706 and .
ALS . promising [4][17][18]
34 pharmacoki .
. benefits on
netics of .
. functional
escalating
and
oral doses. .
cognitive
scales.
Completed.
Establish the Showed
recommende benefits in
Parkinson's NCT0320492 d phase 2 disease A1)
Disease 9 dose (RP2D) severity
and assess (UPDRS) and
tolerability. quality of life
(PDQ-39).

| ALS | NCT04082832 | 2/3 | Assess the efficacy and safety of Cu(lIl)ATSM in ALS participants. |
Not recruiting (as of late 2022). |[20] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the neuroprotective
effects of Cu(Il)ATSM.

Protocol 1: Synthesis of Cu(ll)ATSM

¢ Objective: To synthesize the Cu(Il)ATSM complex for research use. This protocol is adapted
from published procedures.[21][22]

o Part A: Synthesis of the ATSM Ligand (H2ATSM)
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[e]

Dissolve 4-Methyl-3-thiosemicarbazide (2 equivalents, e.g., 1.2 g, 11.4 mmol) in ethanol
(e.g., 50 mL) with heating and stirring.

o Add a solution of diacetyl (2,3-butanedione) (1 equivalent, e.g., 0.5 mL, 5.7 mmol) in
ethanol dropwise to the heated solution.

o Add 5-6 drops of glacial acetic acid to the reaction mixture.
o Reflux the mixture at 60—70 °C for 4 hours, during which a white precipitate will form.
o Allow the mixture to cool and store at 4 °C overnight to ensure complete precipitation.

o Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum.

o Part B: Synthesis of the Cu(lIl)ATSM Complex
o Dissolve the synthesized ATSM ligand (1 equivalent, e.g., 0.1 g, 0.38 mmol) in ethanol.

o In a separate flask, dissolve copper(ll) acetate (1 equivalent, e.g., 0.0768 g, 0.38 mmol) in
ethanol.

o Add the copper acetate solution dropwise to the ligand solution. The solution color will
change to brown-red.

o Reflux the reaction mixture at 60—70 °C for 3-4 hours.

o Cool the mixture and collect the resulting precipitate by filtration. Wash with ethanol and
dry.

e Characterization: Confirm product identity and purity using techniques such as NMR, ESI-
Mass Spectrometry, and UV-Vis Spectroscopy.[21][22]

Protocol 2: In Vivo Efficacy Assessment in an MPTP
Mouse Model of Parkinson's Disease

» Objective: To evaluate the neuroprotective effect of Cu(ll)ATSM on dopaminergic neurons in
a toxin-induced mouse model of PD.[3]
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e Materials: C57BL/6 mice, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Cu(ll)ATSM,
vehicle (e.g., saline or appropriate solvent), gavage needles, equipment for stereological cell
counting.

e Procedure:

[e]

Lesioning: Acclimatize mice to housing conditions. Administer MPTP (e.g., 40 mg/kg,
intraperitoneally) to induce loss of dopaminergic neurons in the substantia nigra.

o Treatment: 24 hours post-lesioning, begin daily oral gavage treatment. Divide mice into
groups: Vehicle control, Cu(ll)ATSM (e.g., 15 mg/kg), and Cu(ll)ATSM (e.g., 30 mg/kg).

o Dosing Period: Continue daily treatment for a predefined period (e.g., 20 days).

o Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with
saline followed by 4% paraformaldehyde. Harvest brains for histological analysis.

o Endpoint Analysis:

» Neuroprotection: Section the substantia nigra and perform Nissl staining. Use unbiased
stereological methods to count the total number of surviving neurons in the SNpc.
Compare cell counts between vehicle- and Cu(ll)ATSM-treated groups.

= Dopamine Metabolism: Analyze striatal tissue using HPLC to quantify levels of
dopamine and its metabolites. Perform Western blotting or immunohistochemistry for
tyrosine hydroxylase (TH) to assess dopaminergic neuron integrity.

Protocol 3: In Vitro Ferroptosis Inhibition Assay

o Objective: To determine the ability of Cu(Il)ATSM to prevent ferroptotic cell death in a
neuronal cell culture model.[4]

o Materials: Primary cortical neurons or a neuronal cell line (e.g., N27), cell culture medium,
RSL3 (GPX4 inhibitor to induce ferroptosis), Cu(ll)ATSM, Liproxstatin-1 (positive control),
reagents for viability assay (e.g., MTT or LDH release), reagents for lipid peroxidation
measurement (e.g., C11-BODIPY 581/591).

e Procedure:
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o Cell Plating: Plate neurons in appropriate multi-well plates and allow them to adhere and
differentiate.

o Treatment: Pre-treat cells with a dose range of Cu(ll)ATSM, liproxstatin-1, or vehicle for a
short period (e.g., 1-2 hours).

o Induction of Ferroptosis: Add RSL3 (at a predetermined toxic concentration) to the wells to
induce ferroptosis.

o Incubation: Incubate for a specified time (e.g., 24 hours).
o Endpoint Analysis:

» Cell Viability: Measure cell viability using an MTT assay (measures metabolic activity) or
by quantifying LDH release (measures membrane integrity).

» Lipid Peroxidation: In a parallel experiment, load cells with C11-BODIPY 581/591 dye
before or during treatment. Measure the shift in fluorescence from red to green using
flow cytometry or fluorescence microscopy to quantify lipid peroxidation.

o Data Analysis: Calculate the EC50 (half-maximal effective concentration) for Cu(l)ATSM's
ability to rescue cell death and compare its potency to the positive control.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to
Cu(IDATSM's mechanisms and experimental evaluation.

Copper Delivery &
Protein Stabilization

Proposed Neu Antioxidant & of Cu(l)ATSM Anti-Inflammatory
Anti-Ferroptotic Activity Effects

Inhibits Lipid Modulates Microglia
Peroxidation (Ferroptosis) & Astrocytes

P2 P4 Neuroprotection
(Improved Neuronal Survival & Function)

Corrects SOD1
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Scavenges RNS/ROS
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Caption: Overview of Cu(Il)ATSM's multifaceted neuroprotective mechanisms.

SOD1-Mediated Toxicity & Cu(ll)ATSM Intervention

Mutant SOD1 Gene

Transcription &
Translation

Cu-Deficient
Apo-SOD1

~ ’
N Delivers
~~_ Bioavailable Cu2*
~

~

Copper

lsiEtalitity Incorporation

~

Therapeﬁﬁslgtervention

~

~

Misfolded SOD1
Aggregates

Stable Holo-SOD1

P
-
s

-

7
_~Prevents Toxicity

-
e

7
Cellular Toxicity &
Motor Neuron Death

Click to download full resolution via product page

Caption: Cu(ll)ATSM corrects SOD1 metallation to prevent toxicity.
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Caption: General workflow for a preclinical in vivo study of Cu(I)ATSM.
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Caption: Cu(ll)ATSM inhibits ferroptosis by trapping lipid radicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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